
2-Butyl-2-(propan-2-yl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-(propan-2-yl)propane-1,3-diol is a chemical compound with the molecular formula C10H22O2 It is a type of diol, which means it contains two hydroxyl (-OH) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-(propan-2-yl)propane-1,3-diol typically involves the reaction of appropriate alkyl halides with diols under controlled conditions. One common method involves the use of Grignard reagents, where an alkyl magnesium halide reacts with a carbonyl compound to form the desired diol. The reaction conditions often require anhydrous environments and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk polycondensation processes. This method allows for the large-scale production of the compound, which is essential for its application in various industries. The reaction typically involves the use of catalysts and specific temperature and pressure conditions to optimize the yield and quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-2-(propan-2-yl)propane-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions can result in the formation of various alkyl or aryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-(propan-2-yl)propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in biological assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-(propan-2-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-propanediol:
2-Methyl-1,3-propanediol: Another diol with similar functional groups but distinct reactivity and uses.
2-Butyl-2-ethyl-1,3-propanediol: Shares structural similarities but differs in its industrial applications and chemical behavior.
Uniqueness
2-Butyl-2-(propan-2-yl)propane-1,3-diol is unique due to its specific alkyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other diols may not be suitable.
Eigenschaften
CAS-Nummer |
299171-88-3 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
2-butyl-2-propan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C10H22O2/c1-4-5-6-10(7-11,8-12)9(2)3/h9,11-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
AQHPICNWFNXTGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CO)(CO)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
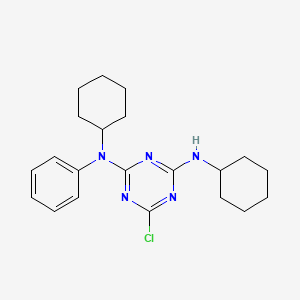
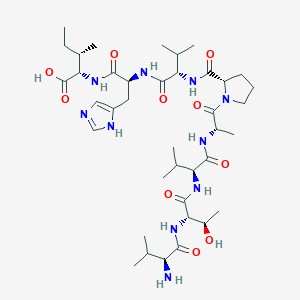
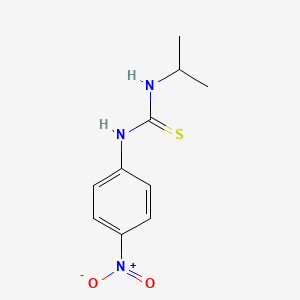

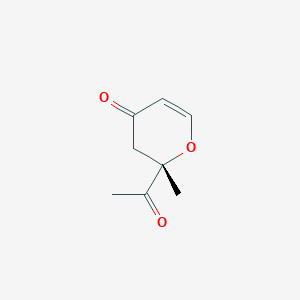
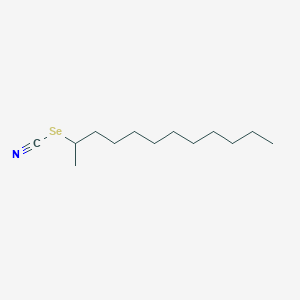
![N~1~,N~2~-Bis[2-(phenylsulfanyl)ethyl]ethanediamide](/img/structure/B12567851.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
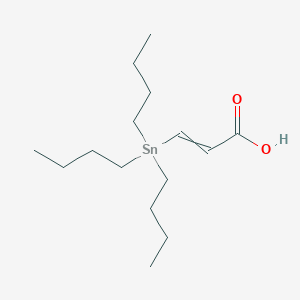
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
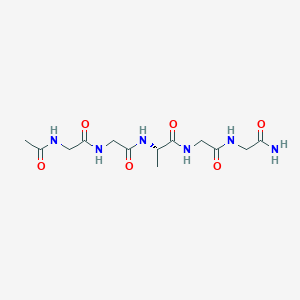
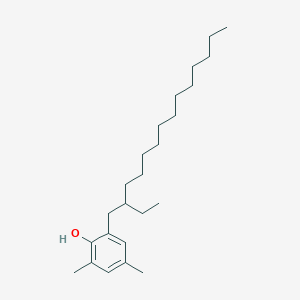
![2-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B12567881.png)
